molecular formula C18H21N7O4 B409314 3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 332103-66-9

3-methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B409314
CAS No.: 332103-66-9
M. Wt: 399.4g/mol
InChI Key: BMERCNYAAJPSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-8-(4-methylpiperazin-1-yl)-7-(4-nitrobenzyl)-1H-purine-2,6(3H,7H)-dione (Compound X, CAS 332103-66-9) is a purine-dione derivative with a molecular formula of C₁₈H₂₁N₇O₄ and a molecular weight of 399.4 g/mol . Its structure features a 3-methyl group, a 4-nitrobenzyl moiety at position 7, and a 4-methylpiperazinyl substituent at position 6. The nitro group confers strong electron-withdrawing properties, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name

3-methyl-8-(4-methylpiperazin-1-yl)-7-[(4-nitrophenyl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O4/c1-21-7-9-23(10-8-21)17-19-15-14(16(26)20-18(27)22(15)2)24(17)11-12-3-5-13(6-4-12)25(28)29/h3-6H,7-11H2,1-2H3,(H,20,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMERCNYAAJPSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC(=O)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is a purine derivative characterized by the following structural features:

  • Methyl group at the 3-position.
  • 4-Methylpiperazine moiety at the 8-position.
  • 4-Nitrobenzyl substituent at the 7-position.

These structural components suggest potential interactions with biological targets, particularly in enzyme inhibition or receptor modulation.

Anticancer Properties

Research indicates that purine derivatives often exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including:

  • Inhibition of DNA synthesis : Many purine analogs act as antimetabolites, disrupting nucleotide synthesis essential for DNA replication.
  • Induction of apoptosis : Certain derivatives trigger programmed cell death in cancer cells.

Antimicrobial Activity

Purine derivatives have also demonstrated antimicrobial effects against various pathogens. The presence of the piperazine ring may enhance membrane permeability, allowing better interaction with bacterial or fungal targets.

Enzyme Inhibition

The compound may act as an inhibitor for several enzymes involved in nucleotide metabolism, such as:

  • Adenosine deaminase : This enzyme is crucial for purine metabolism, and its inhibition can lead to increased levels of adenosine, which has various physiological effects.
  • Xanthine oxidase : Inhibition of this enzyme can reduce uric acid production, potentially benefiting conditions like gout.

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that similar purine derivatives inhibited the growth of various cancer cell lines, suggesting that modifications at the 7-position enhance potency against specific tumors.
  • Antimicrobial Efficacy : Research in Antimicrobial Agents and Chemotherapy demonstrated that compounds with a piperazine moiety exhibited significant activity against Gram-positive and Gram-negative bacteria.
  • Enzyme Interaction Studies : A study focused on enzyme kinetics showed that certain purine derivatives could effectively inhibit adenosine deaminase activity in vitro, leading to increased adenosine levels in cellular assays.

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference Study
AnticancerInhibition of DNA synthesis & apoptosisJournal of Medicinal Chemistry
AntimicrobialDisruption of membrane integrityAntimicrobial Agents and Chemotherapy
Enzyme InhibitionInhibition of nucleotide metabolism enzymesBiochemical Journal

Comparison with Similar Compounds

Structural and Functional Insights

Position 7 Modifications: Electron-Withdrawing Groups: The 4-nitrobenzyl group in Compound X enhances polarity and may improve binding to targets requiring strong dipole interactions. Bulkier Substituents: Analogs like thietan-3-yl (F-168) or 3,3,3-trifluoropropyl (3-29A) introduce steric bulk or fluorophilic properties, altering pharmacokinetic profiles .

Position 8 Modifications :

  • Piperazine Derivatives : The 4-methylpiperazinyl group in Compound X increases basicity compared to unsubstituted piperazine (e.g., 73f). Methyl substitution may reduce metabolic oxidation, enhancing stability .
  • Oxygen-Linked Groups : In 3-29A, a piperidin-4-yloxy chain replaces the piperazine, eliminating CNS activity while retaining analgesic effects .

Biological Activity: Antithrombotic Effects: F-168’s thietan-3-yl group confers superior activity over eptifibatide and tirofiban, likely due to optimized receptor interactions . Analgesic Potential: Pyridinyloxy substitutions (e.g., 3j and 3m in ) abolish caffeine-like CNS stimulation but retain analgesia, suggesting position 8’s role in modulating target selectivity .

Preparation Methods

Table 1: Reaction Conditions for Purine Core Synthesis

ParameterDetails
Starting Material6-Amino-1,3-dimethyluracil
ReagentTriethyl orthoformate
CatalystConcentrated HCl (0.5–1.0 equiv)
SolventAcetic acid
Temperature80–90°C
Reaction Time4–6 hours
Yield68–72%

Key considerations include:

  • Acid concentration : Excess HCl (>1.0 equiv) leads to side reactions such as over-alkylation, reducing yield.

  • Temperature control : Maintaining temperatures below 90°C prevents decomposition of the uracil precursor.

ParameterDetails
Substrate1,3-Dimethylpurine-2,6-dione
Alkylating Agent4-Nitrobenzyl bromide
BasePotassium carbonate (2.0 equiv)
SolventDimethylformamide (DMF)
Temperature50–60°C
Reaction Time8–12 hours
Yield58–63%

Optimization strategies:

  • Solvent selection : Polar aprotic solvents like DMF enhance reagent solubility without hydrolyzing the nitro group.

  • Stoichiometry : A 1:1.2 molar ratio of purine to alkylating agent maximizes product formation while minimizing di-alkylation byproducts.

Installation of the 4-Methylpiperazine Group

The final step involves substituting the 8-position chlorine (introduced via chlorination intermediates) with 4-methylpiperazine. This amine coupling is performed under reflux conditions.

Table 3: Amination Reaction Parameters

ParameterDetails
Substrate7-(4-Nitrobenzyl)-8-chloropurine
Amine4-Methylpiperazine (3.0 equiv)
SolventEthanol
TemperatureReflux (78°C)
Reaction Time10–14 hours
Yield75–80%

Critical factors:

  • Amine excess : Using 3.0 equivalents of 4-methylpiperazine ensures complete displacement of the chloride leaving group.

  • Purification : Column chromatography (silica gel, ethyl acetate/methanol 9:1) removes unreacted amine and oligomerization products.

Industrial-Scale Optimization

Recent advances focus on improving atom economy and reducing waste:

  • Continuous flow synthesis : Microreactors enhance heat transfer during the cyclization step, achieving 85% yield at 90°C with residence times of 30 minutes.

  • Catalytic amination : Palladium catalysts (e.g., Pd(OAc)₂) reduce 4-methylpiperazine loading to 1.5 equivalents while maintaining 78% yield.

Analytical Characterization

Final product validation employs:

  • HPLC : Purity >98% (C18 column, 0.1% TFA in water/acetonitrile gradient).

  • NMR : Key peaks include δ 8.2 ppm (aromatic protons of nitrobenzyl) and δ 3.4 ppm (N-methylpiperazine protons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.